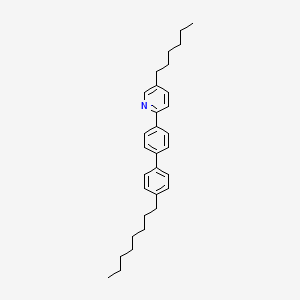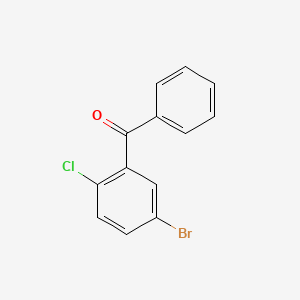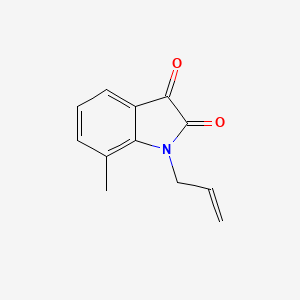
5-Hexyl-2-(4'-octyl-biphenyl-4-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hexyl group and a biphenyl moiety further substituted with an octyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine typically involves a multi-step process:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and an octylboronic acid.
Pyridine Ring Formation: The biphenyl intermediate is then subjected to a reaction with a pyridine derivative, such as 2-bromo-5-hexylpyridine, under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reactions.
Reaction Conditions: Controlling temperature, solvent, and reaction time to maximize product formation.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
科学的研究の応用
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes based on its electronic properties.
作用機序
The mechanism of action of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate its incorporation into various materials and devices, enhancing their performance.
類似化合物との比較
Similar Compounds
4-Hexyl-4’-biphenylcarbonitrile: A liquid crystalline compound with similar structural features.
4-Octyl-4’-biphenylcarbonitrile: Another liquid crystalline compound with an octyl group substitution.
Uniqueness
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is unique due to the presence of both hexyl and octyl groups, which impart distinct electronic and structural properties, making it suitable for specialized applications in materials science and organic electronics.
特性
分子式 |
C31H41N |
|---|---|
分子量 |
427.7 g/mol |
IUPAC名 |
5-hexyl-2-[4-(4-octylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C31H41N/c1-3-5-7-9-10-12-13-26-15-18-28(19-16-26)29-20-22-30(23-21-29)31-24-17-27(25-32-31)14-11-8-6-4-2/h15-25H,3-14H2,1-2H3 |
InChIキー |
PHBZGGGDWKTDEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11710170.png)
![Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)

![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
![N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea](/img/structure/B11710197.png)
![N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
![(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11710205.png)
![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)




![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B11710220.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11710228.png)
